molecular formula C10H18CaO6S2 B7802768 Calcium 2-hydroxy-4-(methylthio)butanoate CAS No. 14676-91-6

Calcium 2-hydroxy-4-(methylthio)butanoate

Cat. No. B7802768
CAS RN: 14676-91-6
M. Wt: 338.5 g/mol
InChI Key: ABRVDWASZFDIEH-UHFFFAOYSA-L
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Description

Calcium 2-hydroxy-4-(methylthio)butanoate is an active endogenous metabolite . It is also known by other names such as Calcium bis(2-hydroxy-4-(methylthio)butyrate), 2-Hydroxy-4-(methylthio)butyric acid calcium salt, and Calcium 2-hydroxy-4-(methylthio)butyrate .


Molecular Structure Analysis

The molecular formula of Calcium 2-hydroxy-4-(methylthio)butanoate is C10H18CaO6S2 . The IUPAC name is calcium;2-hydroxy-4-methylsulfanylbutanoate . The InChI and Canonical SMILES are also provided .


Physical And Chemical Properties Analysis

The molecular weight of Calcium 2-hydroxy-4-(methylthio)butanoate is 338.5 g/mol . More specific physical and chemical properties are not provided in the search results.

Mechanism of Action

Target of Action

Calcium 2-Hydroxy-4-(Methylthio)Butanoate, also known as 2-Hydroxy-4-(methylthio)butyric acid calcium salt, is an endogenous metabolite . It is structurally related to the amino acid methionine . The compound’s primary targets are metabolic enzymes and proteases .

Mode of Action

This compound is a methionine analogue that was initially developed as a precursor in milk protein synthesis . In the rumen environment, it can be absorbed and converted to methionine, becoming a source of this essential amino acid . It is transported in the intestinal epithelium by the monocarboxylate transporter 1 , after which its biological utilization relies on its conversion to L-Methionine .

Biochemical Pathways

The compound follows the same catabolic pathways as methionine . It has been shown to reduce the shift to the alternate biohydrogenation pathway and maintain higher milk fat yield in high-producing cows fed diets lower in fiber and higher in unsaturated fatty acids .

Pharmacokinetics

The pharmacokinetics of amino acids and their integration in the metabolic pathways are well established . The compound is absorbed very rapidly in the gastrointestinal tract . The simultaneous increases in the levels of the ketoacids and the corresponding amino acids show that the ketoacids are transaminated very rapidly . Due to the physiological utilization pathways of ketoacids in the body, it is likely that exogenously supplied ketoacids are very rapidly integrated into the metabolic cycles .

Result of Action

The main effect of Calcium 2-Hydroxy-4-(Methylthio)Butanoate, as described in the literature, is the improvement of milk fat production, especially in cows at high dietary risk (high-starch and low-fiber diets) of milk fat depression (MFD) syndrome . Subsequent studies have indicated that it leads to an increase in the production and concentration of milk fat .

Action Environment

The action of Calcium 2-Hydroxy-4-(Methylthio)Butanoate is influenced by the rumen environment. In the rumen environment, it can be absorbed and converted to methionine, becoming a source of this essential amino acid . The compound is also influenced by dietary factors, such as the amount of starch and fiber in the diet .

Safety and Hazards

Calcium 2-hydroxy-4-(methylthio)butanoate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

calcium;2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRVDWASZFDIEH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18CaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

583-91-5 (Parent)
Record name Methioninehydroxyanalog calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80919308
Record name 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium 2-hydroxy-4-(methylthio)butanoate

CAS RN

4857-44-7, 14676-91-6
Record name Methioninehydroxyanalog calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis(2-hydroxy-4-(methylthio)butyrate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESMENINOL CALCIUM
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Calcium 2-hydroxy-4-(methylthio)butanoate
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